3-(2,6-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
Description
This compound is a 1,2-oxazole derivative characterized by a 2,6-dichlorophenyl group at position 3, a methyl group at position 5, and a carboxamide moiety at position 3. The carboxamide is further substituted with a 2-(3,4-dimethoxyphenyl)ethyl chain.
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O4/c1-12-18(20(25-29-12)19-14(22)5-4-6-15(19)23)21(26)24-10-9-13-7-8-16(27-2)17(11-13)28-3/h4-8,11H,9-10H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWFZTUWDFLGCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NCCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,6-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide , with the CAS number 217317-66-3 , is a member of the oxazole family known for its diverse biological activities. This article will explore its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C21H20Cl2N2O4 |
| Molar Mass | 435.3 g/mol |
| Density | 1.293 ± 0.06 g/cm³ (Predicted) |
| Boiling Point | 568.8 ± 50.0 °C (Predicted) |
| pKa | 13.62 ± 0.46 (Predicted) |
Pharmacological Properties
Research indicates that compounds with oxazole moieties exhibit a variety of biological activities, including:
- Anticancer Activity : Studies have shown that oxazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to the target compound have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer) cells .
- Antimicrobial Activity : The presence of halogen atoms, such as chlorine in the structure, has been linked to enhanced antimicrobial properties. This is attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes .
- Anti-inflammatory Effects : Some oxazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
The mechanisms by which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer progression and inflammation, such as histone deacetylases (HDACs) and cyclooxygenases (COX-1 and COX-2) .
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways that lead to cell death, evidenced by increased markers of apoptosis in treated cell lines .
Case Studies
A series of studies have evaluated the biological activity of similar oxazole derivatives:
-
Cytotoxicity Assays : In vitro studies demonstrated that derivatives with similar structures exhibited IC50 values ranging from 10 µM to over 100 µM against various cancer cell lines . For example:
- Compound A showed an IC50 of 15 µM against HT29 (colon cancer).
- Compound B demonstrated an IC50 of 25 µM against A549 cells.
-
Antimicrobial Testing : Compounds tested against Gram-positive and Gram-negative bacteria revealed significant inhibition zones, suggesting strong antimicrobial activity. For instance:
- Compound C exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other related compounds is useful:
| Compound Name | Structure Type | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|---|
| Compound A | Oxazole derivative | 15 µM | 32 µg/mL |
| Compound B | Oxazole derivative | 25 µM | 16 µg/mL |
| Target Compound | Oxazole derivative | TBD | TBD |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares a 1,2-oxazole core with several analogs, differing primarily in substituents at the carboxamide position and peripheral modifications. Below is a detailed comparison:
N-[4-(Diethylamino)phenyl] Analog (PubChem)
- Structure: Replaces the 3,4-dimethoxyphenethyl group with a 4-(diethylamino)phenyl substituent.
- Molecular Formula : C₂₁H₂₁Cl₂N₃O₂.
- This substitution may alter pharmacokinetics (e.g., absorption, distribution) due to increased polarity .
Thiazolyl Carbamothioyl Derivative (ECHEMI)
- Structure : Features a 4-phenylthiazole-2-yl carbamothioyl group instead of the dimethoxyphenethyl chain.
- Molecular Formula : C₂₁H₁₄Cl₂N₄O₂S₂.
- CAS No.: 489425-84-4.
- Key Differences: The thiazole ring and carbamothioyl (CSNH₂) group introduce sulfur atoms, which may enhance metabolic stability or metal-binding properties.
N-(2,6-Dichlorophenyl) Monohydrate (Wang et al.)
- Molecular Formula : C₁₁H₉Cl₂N₂O₂·H₂O.
- Key Differences: The absence of extended substituents reduces molecular weight and complexity, likely decreasing lipophilicity. Crystallizes as a monohydrate, suggesting distinct solid-state properties and stability compared to the target compound .
Methyl Ester with Vinylphenylamino Group (Parchem)
- Structure: Replaces the carboxamide with a methyl ester and incorporates a (E)-2-(phenylamino)ethenyl group at position 5.
- Molecular Formula : C₁₉H₁₄Cl₂N₂O₃.
- CAS No.: 303987-46-4.
- Key Differences: The ester group increases electrophilicity, making the compound more prone to hydrolysis compared to the stable carboxamide.
Structural and Physicochemical Data Table
| Compound | Molecular Formula | CAS No. | Key Substituents | Notable Features |
|---|---|---|---|---|
| Target Compound | C₂₁H₂₀Cl₂N₂O₄ | Not provided | 3,4-Dimethoxyphenethyl carboxamide | High lipophilicity, potential CNS activity |
| N-[4-(Diethylamino)phenyl] Analog | C₂₁H₂₁Cl₂N₃O₂ | Not provided | 4-Diethylaminophenyl | Enhanced solubility via basic amine |
| 3-(2,6-Dichlorophenyl)-5-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1,2-oxazole-4-carboxamide | C₂₁H₁₄Cl₂N₄O₂S₂ | 489425-84-5 | Thiazolyl carbamothioyl | Sulfur-rich, metal-binding potential |
| N-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide monohydrate | C₁₁H₉Cl₂N₂O₂·H₂O | Not provided | Direct N-(2,6-dichlorophenyl) | Simplified structure, crystalline hydrate |
| Methyl 3-(2,6-dichlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate | C₁₉H₁₄Cl₂N₂O₃ | 303987-46-4 | Methyl ester, vinylphenylamino | Ester hydrolysis liability, conjugation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
